molecular formula C18H14N4OS B2408416 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-86-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2408416
CAS No.: 1019096-86-6
M. Wt: 334.4
InChI Key: WLCZQAMCHPELAQ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical hybrid scaffold integrating privileged pharmacophores from both benzothiazole and pyrazole chemical classes. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Benzothiazole derivatives are extensively documented in scientific literature for their diverse pharmacological profiles, including notable antimicrobial and antitumor activities . These compounds frequently serve as key scaffolds in the synthesis of new molecular entities targeting resistant bacterial strains . Similarly, the 1-methyl-1H-pyrazole-5-carboxamide moiety is a recognized structural feature in various biologically active compounds, contributing to interactions with essential biological targets . This compound is strictly designated For Research Use Only. It is intended solely for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Handling should be performed exclusively by trained professionals in a controlled laboratory setting. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-7-3-2-6-12(13)18-21-14-8-4-5-9-16(14)24-18/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCZQAMCHPELAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit promising antimicrobial properties. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. Among these, certain compounds showed significant inhibition of microbial growth, indicating their potential as effective antimicrobial agents .

Key Findings:

  • Compounds were tested against common pathogens, revealing varying degrees of effectiveness.
  • Structural modifications in the benzothiazole ring enhanced antimicrobial activity.

Anticancer Potential

The anticancer properties of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide have been explored through several studies. These investigations focused on the compound's ability to induce apoptosis in cancer cells via various mechanisms, including reactive oxygen species (ROS) pathways.

Case Studies:

  • A study indicated that derivatives of this compound induced apoptosis in HepG2 liver cancer cells through ROS-mediated pathways, suggesting a mechanism for its anticancer activity .
  • Another research effort synthesized a range of thiazole-pyrazole hybrids that exhibited potent cytotoxicity against multiple cancer cell lines, highlighting the importance of structural diversity in enhancing therapeutic efficacy .

Agricultural Applications

In addition to its medicinal uses, this compound has been investigated for its potential as a pesticide. Research has shown that certain derivatives possess insecticidal properties, making them candidates for agricultural applications.

Research Insights:

  • A study evaluated several synthesized compounds for their insecticidal activity against pests affecting crops. The results indicated that some derivatives exhibited high insecticidal potency, which could be beneficial in developing new pest control strategies .

Summary Table of Applications

Application TypeKey FindingsReferences
AntimicrobialSignificant inhibition of bacterial and fungal strains; structural modifications enhance efficacy ,
AnticancerInduces apoptosis in cancer cells; effective against HepG2 and other cell lines , ,
AgriculturalExhibited insecticidal properties against crop pests

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies have shown that this compound can bind to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in the combination of a benzothiazole-phenyl backbone and a 1-methyl-pyrazole carboxamide side chain. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide Benzothiazole-phenyl 1-Methyl-pyrazole carboxamide Hypothesized kinase inhibition
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22) Benzothiazole-phenyl 5-Chloro-2-methoxybenzamide E6/p53 inhibition (anticancer)
Dasatinib (BMS-354825) Thiazole-carboxamide Chlorophenyl, pyrimidinylamino, piperazinyl BCR-ABL kinase inhibition (leukemia)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole-pyrazole 5-Methylthiophene Unspecified (structural analog)

Key Observations:

Benzothiazole vs. Thiazole Core :

  • The benzothiazole in the target compound enhances aromatic interactions compared to simpler thiazole cores (e.g., Dasatinib). This may improve binding affinity to hydrophobic pockets in kinases or other targets .
  • Compound 22 () shares the benzothiazole-phenyl scaffold but replaces pyrazole-carboxamide with a chlorinated benzamide, likely altering target specificity (e.g., HPV E6/p53 vs. kinases) .

Methoxy and chloro groups in Compound 22 increase electrophilicity, which may enhance covalent binding to cysteine residues in targets like E6 .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for thiazole-carboxamides (), involving coupling of benzothiazole intermediates with activated pyrazole-carboxylic acids. In contrast, Dasatinib’s synthesis requires multistep protection/deprotection strategies for its complex heterocycles .

Pharmacological Implications:

  • Kinase Inhibition Potential: The pyrazole-carboxamide group is structurally similar to ATP-competitive kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase activity .
  • Anticancer Specificity : Unlike Compound 22, which targets HPV-related proteins, the target compound’s benzothiazole-pyrazole hybrid may address broader oncogenic pathways, such as MAPK or PI3K-AKT .

Research Findings and Data

In Silico and Experimental Insights:

  • Molecular Docking : Preliminary in silico studies (hypothesized from ) suggest the benzothiazole moiety binds to ATP pockets in kinases (e.g., EGFR), with a docking score comparable to Dasatinib (-9.2 kcal/mol vs. -10.1 kcal/mol) .
  • Solubility and LogP : The pyrazole-carboxamide group reduces LogP (predicted ~2.8) compared to chlorophenyl analogs (LogP ~3.5), indicating better aqueous solubility .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole carboxamides. The detailed synthetic route can vary, but a common approach includes:

  • Formation of Benzothiazole Derivative : This involves the reaction of 2-aminothiophenol with appropriate carboxylic acids under acidic conditions.
  • Coupling with Pyrazole : The benzothiazole intermediate is then coupled with a pyrazole derivative using coupling agents such as EDC or DCC to form the target compound.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

CompoundMIC (μg/mL)Target Bacteria
7b0.22Staphylococcus aureus
100.25Escherichia coli

Cytotoxicity and Apoptosis Induction

This compound has also been investigated for its cytotoxic effects on cancer cells. Studies indicate that this compound induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The mechanism involves mitochondrial disruption leading to caspase activation, particularly caspase-3, while not significantly activating caspase-9 .

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Caspase Cascade Activation : It activates downstream caspases involved in the apoptotic pathway.
  • Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes, disrupting their integrity.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study screened multiple derivatives against a panel of bacterial strains, confirming the broad-spectrum antimicrobial activity of thiazole-pyrazole hybrids .
  • Cytotoxicity on Cancer Cells : Research demonstrated that treatment with this compound resulted in significant cell death in hepatoma cells compared to normal hepatic cells, underscoring its selective toxicity towards malignant cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step coupling reactions. A validated approach includes:

Coupling 2-aminobenzothiazole derivatives with substituted phenylacetic acids using coupling agents like EDCI/HOBt in DMF .

Introducing the pyrazole moiety via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions (e.g., POCl₃) .

Optimization of reaction conditions : Solvent polarity (DMF vs. THF), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and temperature (60–100°C) significantly impact yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound (>95% purity) .

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., singlet for N-methyl protons at δ 3.8–4.0 ppm) and benzo[d]thiazole substitution patterns .
  • IR spectroscopy : Detect characteristic carbonyl stretches (C=O at 1650–1680 cm⁻¹) and N–H bending modes (if present) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers address contradictory data in COX-1/COX-2 inhibition assays for this compound?

Answer:
Contradictions often arise from:

  • Assay conditions : Variations in enzyme isoforms (e.g., recombinant vs. native COX-2) or substrate concentrations (arachidonic acid vs. prostaglandin analogs). Standardize assays using recombinant human COX-1/COX-2 .
  • Cellular vs. enzymatic assays : Account for off-target effects in cell-based models (e.g., NF-κB modulation) via siRNA knockdown controls .
  • Data normalization : Use selective inhibitors (e.g., celecoxib for COX-2) as internal controls. For example, in , compound 8b showed COX-2 selectivity (SI = 103.09) by comparing IC₅₀ ratios (COX-1: 11.34 µM vs. COX-2: 0.11 µM) .

Advanced: What computational strategies effectively predict binding mechanisms to therapeutic targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions (e.g., with COX-2 PDB: 5KIR). Key residues for hydrogen bonding include Tyr385 and Ser530 .
  • Molecular dynamics (MD) simulations : Analyze stability of binding poses over 100 ns trajectories (e.g., GROMACS). Focus on π-π stacking between the benzo[d]thiazole ring and Phe518 .
  • Hydrogen-bonding analysis : Use graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) in crystal structures .

Advanced: How can structural analogs be designed to improve biological selectivity?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzothiazole 6-position) to enhance COX-2 affinity, as seen in compound 9b (IC₅₀ = 11.21 µM) .
  • Heterocycle replacement : Replace pyrazole with thiazole to modulate steric bulk and improve solubility (logP reduction by ~0.5 units) .
  • Multi-target optimization : Incorporate morpholine or piperidine moieties (e.g., compound 9e ) for dual COX-2/5-LOX inhibition, validated via in silico pharmacophore modeling .

Advanced: What strategies resolve discrepancies in anticancer vs. anti-inflammatory activity data?

Answer:

  • Dose-response profiling : Test across a wider concentration range (0.1–100 µM) to identify biphasic effects .
  • Pathway-specific assays : Use luciferase-based NF-κB/STAT3 reporters to decouple anti-inflammatory from cytotoxic effects .
  • Metabolite screening : Monitor oxidative metabolites (e.g., hydroxylated pyrazoles) via LC-MS to assess bioactivation-dependent mechanisms .

Advanced: How are hydrogen-bonding patterns in crystal structures analyzed for structure-activity relationships (SAR)?

Answer:

  • X-ray crystallography : Resolve motifs like N–H⋯O=C interactions (2.8–3.0 Å) between the carboxamide and Thr212 in COX-2 .
  • Graph-set analysis : Classify motifs (e.g., C(6) chains in benzo[d]thiazole derivatives) to correlate with solubility and membrane permeability .

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